N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine

Beschreibung

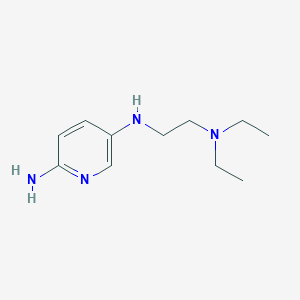

N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine is a pyridine-2,5-diamine derivative characterized by a diethylaminoethyl substituent at the N5 position. Pyridine-2,5-diamine derivatives are notable for their planar aromatic core and dual amine groups, which enable diverse applications in coordination chemistry, pharmaceuticals, and materials science. The diethylaminoethyl group introduces steric bulk and basicity, influencing solubility, reactivity, and biological interactions .

Eigenschaften

Molekularformel |

C11H20N4 |

|---|---|

Molekulargewicht |

208.30 g/mol |

IUPAC-Name |

5-N-[2-(diethylamino)ethyl]pyridine-2,5-diamine |

InChI |

InChI=1S/C11H20N4/c1-3-15(4-2)8-7-13-10-5-6-11(12)14-9-10/h5-6,9,13H,3-4,7-8H2,1-2H3,(H2,12,14) |

InChI-Schlüssel |

WROAABSBNUIQAU-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCNC1=CN=C(C=C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N5-(2-Diethylamino-ethyl)-pyridin-2,5-diamin beinhaltet typischerweise die Reaktion von Pyridinderivaten mit Diethylamino-ethylamin unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Verwendung eines Pyridin-2,5-diamin-Vorläufers, der unter Verwendung eines geeigneten Katalysators und Lösungsmittels mit Diethylamino-ethylamin umgesetzt wird. Die Reaktion wird in der Regel bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von N5-(2-Diethylamino-ethyl)-pyridin-2,5-diamin Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Diese Verfahren nutzen oft automatisierte Systeme zur Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen. Die Verwendung hocheffizienter Katalysatoren und optimierter Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

N5-(2-Diethylamino-ethyl)-pyridin-2,5-diamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Aminogruppen in der Verbindung können an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; in der Regel in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; in der Regel unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.

Substitution: Verschiedene Elektrophile wie Alkylhalogenide oder Acylchloride; Reaktionen werden häufig in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu N-Oxiden führen, während die Reduktion Amine oder Alkohole erzeugen kann. Substitutionsreaktionen können zur Bildung neuer Derivate mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine has been investigated as a potential CXCR4 antagonist. CXCR4 is a chemokine receptor implicated in cancer metastasis and inflammatory diseases. A study synthesized a series of pyridine derivatives, including this compound, which demonstrated effective inhibition of CXCR4 with an effective concentration (EC) of 100 nM or less. Notably, some derivatives achieved over 75% inhibition in invasion assays, indicating their potential as therapeutic agents in cancer treatment .

Toxicity Studies

The compound is also utilized in toxicity studies for drug formulations. It serves as a reference standard in the quality control of pharmaceuticals, particularly in the manufacturing of drugs like Palbociclib. This application is critical for ensuring the safety and efficacy of new drug formulations .

Drug Formulation and Quality Control

This compound plays a vital role in the development and quality control of pharmaceutical products. It is used for:

- ANDA and DMF Filing : The compound assists in filing Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), ensuring compliance with regulatory standards .

- Quality Control : It is employed in the quality control processes for drugs like Palbociclib, where its presence as an impurity must be monitored to maintain product integrity .

Hair Coloring Compositions

The compound's derivatives are also explored in cosmetic applications, particularly in oxidative hair dyeing compositions. Research indicates that certain pyridine derivatives can act as couplers in hair dye formulations, enhancing color retention and stability . These applications highlight the versatility of this compound beyond traditional medicinal uses.

Case Study 1: CXCR4 Antagonism

In a study focusing on the synthesis of pyridine derivatives as CXCR4 antagonists, several compounds were evaluated for their ability to inhibit cancer cell invasion. The study found that specific derivatives exhibited promising results, with one compound showing a significant reduction in inflammation during preclinical trials .

Case Study 2: Quality Control in Drug Manufacturing

A pharmaceutical company utilized this compound as a reference standard during the production of Palbociclib. The compound's effectiveness in maintaining quality control was documented through rigorous testing protocols that ensured compliance with FDA regulations .

Data Tables

| Application Area | Specific Use | Outcome/Effect |

|---|---|---|

| Medicinal Chemistry | CXCR4 antagonism | Effective inhibition of cancer cell invasion |

| Drug Formulation | Quality Control | Ensures safety and efficacy of drug formulations |

| Hair Coloring Compositions | Coupler in oxidative hair dyes | Improved color retention and stability |

Wirkmechanismus

The mechanism of action of N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s diethylamino-ethyl group can facilitate binding to specific sites, while the pyridine ring and amino groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Pyridine-2,5-diamine derivatives differ primarily in substituents at the N5 position, which dictate their physicochemical and biological properties. Below is a comparative table:

Key Research Findings

- Electronic and Steric Effects :

- Electron-donating groups (e.g., -OCH3 in N5-(3-Methoxyphenyl)-pyridine-2,5-diamine) increase electron density on the pyridine ring, enhancing hydrogen-bonding interactions .

- Bulky substituents (e.g., cycloheptyl-pyrazolo-pyrimidine) reduce conformational flexibility, improving binding specificity in kinase inhibitors .

- Hydrogen Bonding and Crystallinity: Derivatives like N5-(3-Methoxyphenyl)-pyridine-2,5-diamine form extensive N–H···N hydrogen-bonded networks, stabilizing crystal structures . In contrast, N5-(2-Aminoethyl)-pyridine-2,5-diamine exhibits fewer intermolecular interactions due to its linear substituent, reducing crystallinity .

- Pharmaceutical Relevance: N5-(2-Aminoethyl)-pyridine-2,5-diamine is a critical impurity in Palbociclib synthesis, requiring strict regulatory control . The diethylaminoethyl group in the parent compound may enhance blood-brain barrier penetration, making it relevant in CNS drug development.

Biologische Aktivität

N5-(2-Diethylamino-ethyl)-pyridine-2,5-diamine is a pyridine derivative with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12H18N4 and a molecular weight of approximately 208.3 g/mol. The compound features a diethylamino group attached to the ethyl chain at the nitrogen position of the pyridine ring, which enhances its lipophilicity and potential bioavailability compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Anti-Cancer Properties : The compound has been studied for its potential as an anti-cancer agent. It may target specific pathways involved in tumor growth, particularly through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Psychotropic Effects : Preliminary studies suggest that derivatives of pyridine compounds can exhibit psychotropic properties, including anxiolytic and antidepressant effects. This has been explored in the context of structure-activity relationships to identify potent neuroactive compounds .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Alkylation Reactions : Utilizing diethylamine for the introduction of the diethylamino group.

- Pyridine Ring Functionalization : Modifying the pyridine ring to enhance biological activity.

These methods allow for efficient production while maintaining high purity levels necessary for research applications.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key features influencing its activity include:

- Lipophilicity : The presence of two ethyl groups on the nitrogen enhances membrane permeability.

- Functional Group Variations : Modifications to the amino or pyridine groups can significantly impact biological interactions and efficacy.

Comparison with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|

| N5-(2-Aminoethyl)-pyridine-2,5-diamine | 1248105-96-5 | 152.20 | Lacks diethylamino group |

| N5-(dimethylamino)ethyl-pyridine-2,5-diamine | 1018542-85-2 | 182.25 | Contains dimethyl instead of diethyl |

| N5-(tert-butyl)pyridine-2,5-diamine | Not listed | Varies | Features tert-butyl group |

This table illustrates how structural variations can influence biological activity and pharmacological properties.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cyclin-dependent Kinase Inhibition : Research has shown that related compounds effectively inhibit CDK4, suggesting that this compound may also possess similar inhibitory effects against cell proliferation disorders such as cancer .

- Neuroactive Properties : Investigations into related pyridine derivatives have demonstrated significant anxiolytic and antidepressant effects in animal models, indicating that modifications to structures similar to this compound could yield therapeutics with broad neuropsychiatric applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.